An In-depth Technical Guide to the Physicochemical Properties of Bilirubin (Disodium Salt)
An In-depth Technical Guide to the Physicochemical Properties of Bilirubin (Disodium Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the disodium salt of bilirubin, specifically focusing on the commercially available and widely studied bilirubin ditaurate disodium salt. This water-soluble analog of unconjugated bilirubin is a critical tool for in vitro research and as a standard in clinical chemistry. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
Bilirubin disodium ditaurate is a synthetic, water-soluble derivative of bilirubin designed to mimic endogenous conjugated bilirubin.[1] Its enhanced solubility in aqueous solutions makes it an invaluable standard for clinical assays and for in vitro studies where the low solubility of unconjugated bilirubin is a limiting factor.
Note on Data Availability: While extensive research has been conducted on the biological activities of bilirubin and its derivatives, some specific quantitative physicochemical data for bilirubin disodium ditaurate, such as a precise melting point and pKa values, are not consistently reported in publicly available literature or supplier documentation. This is not uncommon for complex biological molecules that may decompose upon heating rather than exhibiting a sharp melting point. The focus of most studies has been on the compound's utility as a clinical standard and its biological effects, rather than an exhaustive characterization of its physical chemistry.
General Properties
The general physicochemical properties of bilirubin disodium ditaurate are summarized in the table below.
| Property | Value | References |
| Chemical Name | 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-ethanesulfonic acid, disodium salt | [1] |
| Synonyms | Bilirubin Ditaurate Disodium Salt, Bilirubin Conjugate (sodium salt) | [1] |
| CAS Number | 68683-34-1 | [2] |
| Molecular Formula | C₃₇H₄₄N₆Na₂O₁₀S₂ | |
| Molecular Weight | 842.9 g/mol | [1][2] |
| Appearance | Crystalline solid; Orange to reddish-brown powder | |
| Storage | -20°C, protect from light, hygroscopic | [3] |
| Stability | ≥ 4 years at -20°C in solid form. Unstable in solution; reconstitute just prior to use. | [1][3] |
Solubility
The solubility of bilirubin disodium ditaurate in various solvents is a key property for its use in research and clinical settings.
| Solvent | Solubility | References |
| Water | 5 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | 0.25 mg/mL | [1] |
Spectral Properties
The spectral properties of bilirubin disodium ditaurate are fundamental for its quantification and analysis.
| Property | Value | References |
| UV-Vis λmax | 210 nm, 452 nm | [1] |
Experimental Methodologies
This section outlines the general principles of key experimental protocols for characterizing the physicochemical properties of bilirubin disodium ditaurate. Detailed, step-by-step standard operating procedures (SOPs) are often specific to the laboratory and equipment used.
Determination of Aqueous Solubility
A standard method for determining the solubility of a compound like bilirubin disodium ditaurate involves the equilibrium saturation method.
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined.
General Protocol:
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Add an excess amount of bilirubin disodium ditaurate to a known volume of high-purity water in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the mixture from light.
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Separate the undissolved solid from the solution by centrifugation at a high speed.
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Carefully remove an aliquot of the clear supernatant.
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Determine the concentration of bilirubin disodium ditaurate in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax (452 nm) and using a standard curve for quantification.
UV-Vis Spectrophotometry for Concentration and Purity
UV-Vis spectrophotometry is a primary method for determining the concentration and assessing the purity of bilirubin solutions.
Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A full spectral scan can also help identify impurities, which may appear as unexpected peaks or shoulders on the main absorption peak.
Representative Protocol for Generating a Standard Curve:
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Preparation of Stock Solution: Accurately weigh a known amount of bilirubin disodium ditaurate and dissolve it in a suitable solvent (e.g., DMSO for the primary stock, then diluted in an aqueous buffer) to prepare a stock solution of known concentration.
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Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
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Spectrophotometric Measurement:
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Set the spectrophotometer to measure absorbance at the λmax of bilirubin disodium ditaurate (452 nm).
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Use the same solvent/buffer as a blank to zero the instrument.
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Measure the absorbance of each standard solution.
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Data Analysis:
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Plot a graph of absorbance versus concentration for the standard solutions.
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Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
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The concentration of an unknown sample can then be determined by measuring its absorbance and calculating the concentration using the standard curve equation.
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The following diagram illustrates a general workflow for this process.
Biological Activity and Signaling Pathways
Beyond its use as a clinical standard, bilirubin is now recognized as a potent signaling molecule with significant antioxidant and anti-inflammatory properties. It can directly interact with and modulate the activity of key cellular receptors. While most studies on signaling have been conducted with unconjugated bilirubin, the use of water-soluble derivatives like the ditaurate salt is crucial for in vitro experiments investigating these pathways.
Activation of PPARα
Bilirubin has been identified as a direct agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.
Activation of the Aryl Hydrocarbon Receptor (AhR)
Bilirubin is also an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.
Conclusion
Bilirubin disodium ditaurate is an essential compound for both clinical diagnostics and fundamental research. Its well-defined chemical structure and solubility in aqueous media provide a reliable standard for the quantification of conjugated bilirubin. Furthermore, the growing understanding of bilirubin as a signaling molecule opens new avenues for research into its therapeutic potential. This guide provides a foundational understanding of its key physicochemical properties and biological activities, serving as a valuable resource for professionals in the fields of life sciences and drug development.
